REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][N:7]([CH2:9][C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)[CH:8]=1)([O-])=O>CO.[Pd]>[N:13]1[CH:14]=[CH:15][C:10]([CH2:9][N:7]2[CH:8]=[C:4]([NH2:1])[CH:5]=[N:6]2)=[CH:11][CH:12]=1
|
Name
|
4-[(4-nitro-1H-pyrazol-1-yl)methyl]pyridine
|
Quantity
|
247 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NN(C1)CC1=CC=NC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified via flash column chromatography
|
Type
|
WASH
|
Details
|
a gradient elution of 0-10% CH2Cl2/methanol
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CN1N=CC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 198 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |